

# Octahydrocyclopenta[b]thiomorpholine: Structural & Functional Profiling

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## Compound of Interest

Compound Name:	Octahydrocyclopenta[b]thiomorpholine
CAS No.:	30196-20-4
Cat. No.:	B1373850

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## Executive Summary

**Octahydrocyclopenta[b]thiomorpholine** (OHCPT) is a bicyclic heterocycle consisting of a cyclopentane ring fused to a thiomorpholine ring. As a saturated analog of the cyclopenta[b][1,4]thiazine system, it represents a strategic scaffold in fragment-based drug discovery (FBDD).

Its primary utility lies in bioisosterism: replacing a morpholine ring with OHCPT modulates lipophilicity (LogP) and metabolic stability without significantly altering the steric envelope. The fused cyclopentane ring introduces conformational constraints, potentially locking the pharmacophore into a bioactive conformation that enhances receptor selectivity compared to the freely rotating monocyclic thiomorpholine.

## Structural Analysis & Stereochemistry

The fusion of a five-membered ring (cyclopentane) and a six-membered ring (thiomorpholine) creates two chiral centers at the bridgehead carbons (positions 4a and 7a). This results in two diastereomeric forms: Cis and Trans.<sup>[1]</sup>

## Conformational Energetics

Unlike the rigid trans-decalin system (6,6-fusion), the 5,6-fusion of OHCPT allows for greater flexibility.

- **Cis-Fusion:** Generally thermodynamically preferred in 5,6-systems due to lower torsional strain. The thiomorpholine ring typically adopts a chair conformation, while the cyclopentane ring adopts an envelope conformation.
- **Trans-Fusion:** rigidifies the structure significantly. While accessible, it imposes higher ring strain. In medicinal chemistry, the trans isomer is often employed to probe specific spatial requirements of a binding pocket.

## Physicochemical Profile

The sulfur atom imparts distinct properties compared to the oxygen-containing morpholine analog:

Property	Morpholine Analog	Octahydrocyclopenta[b]thiomorpholine	Impact on Drug Design
LogP (Lipophilicity)	~ -0.86 (Low)	~ 0.5 - 1.2 (Moderate)	Improved Blood-Brain Barrier (BBB) penetration.
H-Bonding	Acceptor (O) & Donor/Acceptor (NH)	Weak Acceptor (S) & Donor/Acceptor (NH)	Sulfur is a poor H-bond acceptor; alters solvation shell.
pKa (Conjugate Acid)	8.36	~9.0	Slightly more basic; sulfur is less electronegative than oxygen, affecting N-lone pair availability.
Metabolic Liability	N-oxidation, Ring opening	S-oxidation, N-oxidation	S-oxidation to sulfoxide/sulfone is a major clearance pathway.

## Synthetic Pathways[2][3][4][5][6][7]

The synthesis of OHCPT generally follows two strategic disconnections: Intramolecular Cyclization (Method A) or Annulation (Method B).

### Method A: The Aminothiols Cyclization (Preferred)

This route is robust and allows for stereochemical control if the starting aminothiol is chiral.

Protocol:

- Precursor: cis- or trans-2-aminocyclopentanethiol.
- Reagent: 1,2-dibromoethane (or 1,2-dichloroethane).

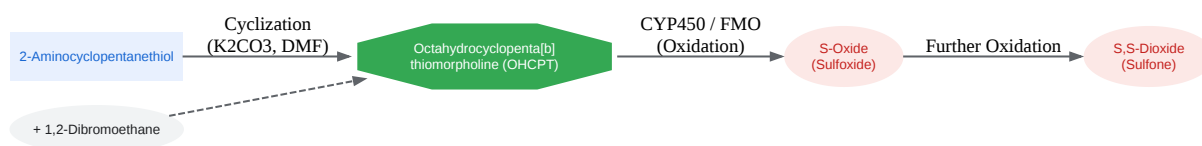
- Conditions: High dilution, basic conditions ( $K_2CO_3$  or NaH) in polar aprotic solvent (DMF or MeCN).

## Method B: Reductive Cyclization

Starting from 2-chlorocyclopentanone and 2-aminoethanethiol (cysteamine), followed by reduction.

## Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and metabolic fate of the scaffold.



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Figure 1: Synthetic assembly from aminothiols precursors and subsequent metabolic oxidation pathways.

## Experimental Protocols

### Standardized Synthetic Protocol (Method A)

Note: This protocol is adapted for the synthesis of the cis-fused isomer.

Materials:

- cis-2-Aminocyclopentanethiol hydrochloride (1.0 eq)
- 1,2-Dibromoethane (1.1 eq)
- Potassium Carbonate ( $K_2CO_3$ , 3.0 eq)
- Acetonitrile (MeCN, anhydrous)

### Step-by-Step Methodology:

- **Preparation:** In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend cis-2-aminocyclopentanethiol HCl (10 mmol) in anhydrous MeCN (50 mL).
- **Base Addition:** Add  $K_2CO_3$  (30 mmol) in a single portion. Stir at room temperature for 15 minutes to liberate the free base.
- **Alkylation:** Add 1,2-dibromoethane (11 mmol) dropwise via syringe over 10 minutes.
- **Reflux:** Heat the mixture to reflux (80-82 °C) for 12–16 hours. Monitor reaction progress via TLC (visualize with Ninhydrin stain for amine or Iodine for sulfur).
- **Workup:** Cool to room temperature. Filter off inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the residue in DCM and wash with water (x2) and brine (x1). Dry over  $Na_2SO_4$  and concentrate. Purify via flash column chromatography ( $SiO_2$ , MeOH/DCM gradient 0–10%).

### Self-Validation Check:

- $^1H$  NMR: Look for the disappearance of the thiol proton (if visible) and the appearance of the thiomorpholine ring methylene protons (multiplets around 2.5–3.0 ppm).
- Mass Spec: Confirm  $[M+H]^+$  peak (Calculated for  $C_7H_{13}NS$ : ~144.08).

## Medicinal Chemistry Applications

### Bioisosteric Replacement Strategy

Researchers utilize OHCPT to address specific liabilities in lead compounds:

- **Solubility Issues:** If a morpholine analog is too polar or rapidly cleared, the OHCPT scaffold increases lipophilicity (LogP) and alters the metabolic soft spot from the ether oxygen (stable) to the sulfur (oxidizable).

- **Selectivity:** The fused cyclopentane ring restricts the conformational space of the amine lone pair. If the target receptor requires a specific vector for the basic nitrogen, the cis or trans isomer of OHCPT can lock this vector, potentially reducing off-target binding compared to the flexible piperazine/morpholine analogs.

## Metabolic Considerations

The sulfur atom is a "soft" nucleophile and is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

- **Phase I Metabolism:** Conversion to sulfoxide (chiral) and sulfone.
- **Design Tactic:** If S-oxidation is too rapid, the sulfur can be pre-oxidized to the sulfone (–SO<sub>2</sub>–) in the drug design phase to create a highly polar, metabolically stable derivative.

## References

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